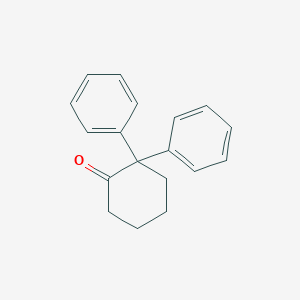

2,2-diphenylcyclohexanone

Description

Historical Perspectives and Foundational Studies of the Compound

The study of 2,2-diphenylcyclohexanone and its reactivity has roots in foundational research in physical organic chemistry. One of the earliest significant investigations into its chemical properties was documented in the doctoral thesis of James P. Collman in 1958, which focused on the magnesium enolate of this compound. stanford.eduwikipedia.org This early work explored the nature of the enolate formed from this sterically hindered ketone, a fundamental concept in organic reactivity.

Early synthetic routes to this compound included the hydrolysis of precursor molecules like 3,3-disubstituted-2-amino-1-cyanocyclohexenes (also known as 2,2-disubstituted-6-cyanocyclohexanoneimines). cdnsciencepub.com For instance, the hydrolysis of 2-cyano-2,2-diphenylcyclohexanoneimine in 50% sulfuric acid followed by heating resulted in the formation of this compound. cdnsciencepub.com Over the decades, efforts were made to improve the efficiency and convenience of its preparation. A notable advancement was reported in 1992, which described a short and convenient large-scale synthesis involving the regioselective hydrogenolysis of a 1,3-diketone precursor. researchgate.net This highlights the ongoing efforts within synthetic chemistry to refine access to important molecular scaffolds.

Current Significance in Synthetic Methodologies and Mechanistic Investigations

In contemporary research, this compound primarily serves as a model substrate for exploring reaction mechanisms and as a building block in synthetic sequences. Its rigid structure and the presence of the two phenyl groups influence the stereochemical and regiochemical outcomes of reactions, providing valuable insights for chemists.

A significant area of mechanistic investigation involving ketones is photochemistry, particularly the Norrish Type I reaction. wikipedia.org This reaction involves the photochemical cleavage of the α-carbon-carbon bond of a ketone, leading to the formation of two radical intermediates. wikipedia.orggalaxy.ai While much of the specific research in the diphenylcyclohexanone series has focused on the 2,6-isomer, the principles are broadly applicable. sigmaaldrich.comresearchgate.netosti.gov For example, the photolysis of cis-2,6-diphenylcyclohexanone is known to undergo a Type I Norrish reaction, leading to decarbonylation and the formation of products like cis- and trans-1,2-diphenylcyclopentane. sigmaaldrich.comresearchgate.netosti.gov These studies are crucial for understanding the behavior of cyclic ketones upon exposure to light, which has implications in fields from materials science to atmospheric chemistry. wikipedia.orggalaxy.ai

The compound is also situated within the broader context of modern synthetic methodologies for constructing substituted cyclohexanone (B45756) rings. While specific catalytic systems for the synthesis of the 2,2-diphenyl isomer are not extensively detailed in recent literature, related research showcases current trends. For example, dehydrogenative cross-coupling reactions between cyclohexanones and amines, often mediated by oxidants like TEMPO, have emerged as a direct method to synthesize α-amino-substituted cyclohexanones. smolecule.comnih.gov Furthermore, rhodium-catalyzed reactions, such as [2+2+2] cycloadditions, represent a powerful, modern strategy for constructing complex cyclic systems, including arylpyridinones derived from related cyclic precursors. rsc.orgresearchgate.net The development of such catalytic processes is a major focus of current synthetic chemistry, aiming for higher efficiency and atom economy. rsc.org

Scope and Objectives of Academic Research into this compound Chemistry

Academic research involving this compound and its analogs is driven by several key objectives. A primary goal is the continued development of novel and efficient synthetic routes to access this and related sterically demanding cyclic ketones. researchgate.net This includes the exploration of new catalytic systems and reaction conditions that can overcome challenges like steric hindrance.

A second major objective is the detailed elucidation of reaction mechanisms. The compound's unique structure makes it an excellent platform for studying fundamental processes in organic chemistry. Photochemical rearrangements, such as the Norrish reaction, are a key focus, with researchers aiming to understand the behavior of the resulting radical intermediates and the factors that control product distribution. nih.govyoutube.comscispace.com These mechanistic studies provide predictive power for designing new reactions and understanding complex chemical transformations.

Finally, this compound serves as a foundational building block for the synthesis of more complex molecular architectures. researchgate.net The cyclohexanone ring is a common motif in many larger molecules, and understanding how to manipulate and functionalize substituted versions like this compound is critical for target-oriented synthesis. Research in this area contributes to the broader toolkit available to organic chemists for constructing complex organic molecules from simpler, well-understood precursors.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O |

| Molecular Weight | 250.3 g/mol |

| CAS Number | 22612-62-0 |

| Appearance | Solid |

| Topological Polar Surface Area | 17.1 Ų |

| Complexity | 290 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

Data sourced from PubChem. nih.gov

Table 2: Selected Research Findings and Synthetic Methods

| Research Focus | Substrate(s) | Key Findings/Methodology | Reference(s) |

|---|---|---|---|

| Synthesis | 2-Cyano-2,2-diphenylcyclohexanoneimine | Hydrolysis with 50% H₂SO₄ yields this compound. | cdnsciencepub.com |

| Synthesis | 2-Phenyl-1,3-cyclohexanedione derivative | Regioselective hydrogenolysis provides a convenient, large-scale route to this compound. | researchgate.net |

| Mechanistic Study (Photochemistry) | cis- and trans-2,6-Diphenylcyclohexanone | Undergoes Norrish Type I cleavage upon photolysis to form products such as 1,2-diphenylcyclopentane and 1,5-diphenyl-1-pentene. | researchgate.netosti.gov |

| Mechanistic Study (Enolate) | this compound | Early studies focused on the formation and properties of its magnesium enolate. | stanford.eduwikipedia.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Diphenylcyclopentane |

| 1,5-Diphenyl-1-pentene |

| 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) |

| This compound |

| 2,6-Diphenylcyclohexanone |

| 2-Cyano-2,2-diphenylcyclohexanoneimine |

| 2-Phenyl-1,3-cyclohexanedione |

| Acetophenone |

| Benzaldehyde |

| Diphenyl |

| Magnesium |

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c19-17-13-7-8-14-18(17,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZQVFCTDWFOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177133 | |

| Record name | Cyclohexanone, 2,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-62-0 | |

| Record name | Cyclohexanone, 2,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022612620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone,2-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Pathways of 2,2 Diphenylcyclohexanone

Reactivity of the Carbonyl Functionality

The reactivity of 2,2-diphenylcyclohexanone is significantly influenced by the presence of the carbonyl group, which serves as a primary site for various chemical transformations. The steric hindrance imposed by the two phenyl groups at the alpha-position plays a crucial role in directing the stereochemical outcomes of these reactions.

Enolate Chemistry and Reactions of the Magnesium Enolate

The formation of enolates from this compound is a key aspect of its reactivity, enabling a range of subsequent reactions. Enolates are resonance-stabilized anions formed by the deprotonation of the alpha-carbon to the carbonyl group. fiveable.memasterorganicchemistry.com The stability of the enolate is enhanced by the presence of adjacent electron-withdrawing groups. masterorganicchemistry.com

The magnesium enolate of this compound has been a subject of study, demonstrating specific reactivity patterns. acs.orgillinois.eduacs.org The formation and reactions of such enolates are fundamental in organic synthesis for creating new carbon-carbon bonds. fiveable.me For instance, the alkylation of enolates with alkyl halides is a common method for introducing substituents at the α-position of the ketone. masterorganicchemistry.comorganicchemistrydata.org

The stereochemistry of enolate formation and subsequent reactions can be highly selective, influenced by factors such as the base used, reaction temperature, and the structure of the ketone itself. organicchemistrydata.org In the case of this compound, the bulky diphenyl groups significantly influence the approach of electrophiles.

Reduction Reactions to Corresponding Alcohols

The carbonyl group of this compound can be readily reduced to a hydroxyl group, yielding the corresponding 2,2-diphenylcyclohexanol. A common and mild reducing agent used for this transformation is sodium borohydride (B1222165) (NaBH₄). rsc.orgmasterorganicchemistry.comscribd.comyoutube.com This reagent selectively reduces aldehydes and ketones to alcohols. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide intermediate, typically by a protic solvent like methanol (B129727) or water, affords the alcohol. scribd.comyoutube.com

The general mechanism for the sodium borohydride reduction of a ketone is as follows:

Nucleophilic attack of the hydride ion on the carbonyl carbon.

Formation of an alkoxide intermediate.

Protonation of the alkoxide to yield the alcohol.

The stereoselectivity of this reduction is of significant interest. The approach of the hydride can be influenced by the steric bulk of the adjacent diphenyl groups, potentially leading to a preferred diastereomer of the alcohol product. The use of different reducing agents and reaction conditions can alter the stereochemical outcome. vu.nl

| Reducing Agent | Selectivity | Typical Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones. masterorganicchemistry.com | Methanol, Ethanol, Water scribd.com |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces aldehydes, ketones, esters, and carboxylic acids. | Diethyl ether, Tetrahydrofuran |

Oxidation Reactions to Carboxylic Acid Derivatives

While the reduction of the carbonyl group is a common transformation, its oxidation can lead to the formation of carboxylic acid derivatives through ring-opening reactions. A notable example is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid or peroxide as the oxidant. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

The general mechanism for the Baeyer-Villiger oxidation involves: wikipedia.org

Protonation of the carbonyl oxygen by the peroxyacid.

Nucleophilic attack of the peroxyacid on the carbonyl carbon to form a Criegee intermediate.

Migration of a substituent from the ketone to the oxygen of the peroxide group, with concomitant departure of a carboxylic acid.

Deprotonation to yield the ester or lactone.

In the case of this compound, the migration of one of the phenyl groups or the alkyl portion of the ring would lead to different lactone products. The relative migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

| Oxidizing Agent | Abbreviation | Notes |

|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | A widely used and commercially available peroxyacid. nih.gov |

| Peroxyacetic acid | Another common peroxyacid for this transformation. sigmaaldrich.com | |

| Hydrogen peroxide | H₂O₂ | Often used in conjunction with a Lewis acid or in enzymatic systems. sigmaaldrich.comnih.gov |

Transformations Involving the Cyclohexanone (B45756) Ring System

Beyond the direct reactions of the carbonyl group, the cyclohexanone ring of this compound can undergo significant structural changes, leading to a variety of interesting and useful molecules.

Dehydrogenation and Aromatization Processes

The cyclohexanone ring can be converted into an aromatic phenol (B47542) ring through dehydrogenation processes. This transformation typically requires a catalyst and often proceeds under elevated temperatures. rsc.org The dehydrogenation of cyclohexanones to phenols is a valuable synthetic method. rsc.org For this compound, this would result in the formation of a substituted phenol.

The aromatization can be achieved through various catalytic systems, including those based on palladium. rsc.org The process involves the removal of hydrogen atoms from the cyclohexane (B81311) ring, leading to the formation of a stable aromatic system. Research has explored the nickel-mediated synthesis of cycloparaphenylenes, where aromatization of diphenylcyclohexane units is a key step. oup.com

Formation of Amino Derivatives and Their Reactivity

Amino derivatives of this compound have been synthesized and their reactivity explored. google.comacs.orgacs.org These derivatives can be prepared through various synthetic routes. The introduction of an amino group opens up pathways to a wide range of other functionalized molecules.

Recent studies have shown the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines. nih.gov This process involves the formation of an enamine intermediate followed by dehydrogenation and aromatization. The reactivity of these amino derivatives allows for further modifications, making them valuable building blocks in organic synthesis. nih.gov For instance, N-alkylated amino acids can be prepared from such precursors. researchgate.net

Nucleophilic Substitution Reactions on Ester Groups in Derivatives

While this compound itself does not possess an ester group, its derivatives can be synthesized to include such functionalities, opening pathways for further chemical transformations. The reactivity of these ester derivatives in nucleophilic acyl substitution reactions is a cornerstone of their synthetic utility. These reactions involve the replacement of the alkoxy group of the ester with a nucleophile. masterorganicchemistry.compressbooks.pub

The general mechanism for nucleophilic acyl substitution on an ester proceeds through a two-step addition-elimination pathway. Initially, the nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. pressbooks.pub Subsequently, this intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group, which is the alkoxy portion of the original ester. masterorganicchemistry.com

The success of a given nucleophilic acyl substitution reaction is largely dependent on the relative basicity of the nucleophile and the leaving group. For the reaction to be favorable, the incoming nucleophile must be a stronger base than the leaving group. pressbooks.pub Consequently, more reactive carboxylic acid derivatives, such as acid chlorides, can be readily converted into less reactive ones like esters, but the reverse is not typically spontaneous. pressbooks.pub

Several common transformations of esters via nucleophilic acyl substitution are highly relevant to potential derivatives of this compound:

Hydrolysis (Saponification): Treatment of an ester with an aqueous base, such as sodium hydroxide (B78521), followed by an acidic workup, results in the formation of a carboxylic acid. libretexts.org This reaction, known as saponification, proceeds via nucleophilic attack of a hydroxide ion. The initial product is a carboxylate salt, which is then protonated in the workup step to yield the final carboxylic acid. masterorganicchemistry.comlibretexts.org

Transesterification: The reaction of an ester with an alcohol in the presence of an acid or base catalyst can produce a different ester. This equilibrium process is driven to completion by using a large excess of the reactant alcohol or by removing the alcohol product as it forms.

Ammonolysis: Esters can be converted to amides by reacting them with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires higher temperatures as amines are generally weaker nucleophiles than hydroxide ions.

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after an aqueous workup. libretexts.org

A summary of these potential transformations for a hypothetical ester derivative of this compound is presented in the table below.

| Reagent(s) | Nucleophile | Product Functional Group |

| 1. NaOH, H₂O 2. H₃O⁺ | OH⁻ | Carboxylic Acid |

| R'OH, H⁺ or RO⁻ | R'O⁻ | Ester (Transesterification) |

| NH₃ or R'NH₂ | NH₂⁻ or R'NH⁻ | Amide |

| 1. 2 x R'MgBr 2. H₃O⁺ | R'⁻ | Tertiary Alcohol |

Photochemical Reactions of this compound and Closely Related Systems

The study of the photochemical behavior of ketones has revealed a rich and diverse array of reactions, providing powerful methods for the synthesis of complex molecular architectures. The following sections detail key photochemical transformations relevant to this compound and its unsaturated analogs.

Photo-decarbonylation Studies

The photochemical extrusion of carbon monoxide from a ketone is a well-documented process. For cyclic ketones, this reaction can lead to the formation of cyclic hydrocarbons or, through subsequent rearrangements, other stable products. Research on the photochemistry of cis-2,6-diphenylcyclohexanone, a stereoisomer of a constitutional isomer of this compound, has shown that it is photochemically active and undergoes photodecarbonylation reactions. sigmaaldrich.comamerigoscientific.com

The mechanism of photodecarbonylation for ketones like dibenzyl ketone has been extensively studied and is understood to proceed from the triplet excited state. acs.org Upon absorption of UV light, the ketone is promoted to an excited singlet state, which can then undergo intersystem crossing to the more stable triplet state. This triplet species can then undergo α-cleavage (Norrish Type I reaction) to form a diradical intermediate. For a cyclic ketone, this results in a biradical species that can then lose a molecule of carbon monoxide. The resulting hydrocarbon biradical can then close to form a new ring.

In the case of this compound, the expected photodecarbonylation pathway would involve the formation of a 1,5-diradical after the loss of carbon monoxide. This diradical could then cyclize to form 1,1-diphenylcyclopentane.

Hypothetical Photodecarbonylation of this compound

| Starting Material | Key Intermediate (after CO loss) | Major Product |

|---|

Investigations into Cyclohexadienone Photorearrangements

The photochemical rearrangement of cyclohexadienones is a classic and synthetically useful reaction in organic photochemistry. While direct studies on 2,2-diphenylcyclohexadienone are not prominent, the extensive research on 4,4-diphenylcyclohexadienone by Zimmerman and others provides a foundational understanding of the expected reactivity. miami.edu

The photorearrangement of 4,4-diphenylcyclohexadienone is a landmark example of the "Type A" rearrangement. acs.org Irradiation of 4,4-diphenylcyclohexadienone leads to the formation of a bicyclic photoproduct, 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one. This rearrangement is thought to proceed from the n-π* triplet excited state. researchgate.net

The generally accepted mechanism involves the following key steps:

Excitation of the cyclohexadienone to the n-π* triplet state.

Intersystem crossing to a zwitterionic species.

A pivot-like rearrangement of the bonding framework.

Migration of one of the phenyl groups.

Formation of the stable bicyclo[3.1.0]hexenone product.

This tandem dienone photorearrangement can be a powerful tool for rapidly generating molecular complexity, as the resulting strained bicyclic systems can be further elaborated. nih.gov The specific migratory aptitude of the substituents at the C4 position plays a crucial role in determining the final product structure.

[2+2]-Photocycloaddition Reactions of Cyclohexenones

The [2+2]-photocycloaddition of α,β-unsaturated ketones, particularly cyclohexenones, with alkenes is one of the most important photochemical reactions for the construction of four-membered rings. researchgate.net These reactions have been widely applied in the synthesis of natural products. researchgate.net The reaction is typically initiated by the n-π* excitation of the enone chromophore upon irradiation with UV light. acs.org

The general mechanism for the intermolecular [2+2]-photocycloaddition of a cyclohexenone with an alkene proceeds via the triplet excited state of the enone. This excited state reacts with the ground-state alkene to form a 1,4-diradical intermediate. Subsequent ring closure of this diradical affords the cyclobutane (B1203170) product. acs.org These reactions can be performed intramolecularly, where the alkene is tethered to the cyclohexenone, often leading to more predictable regioselectivity. rsc.orgnih.gov

For a generic 2,2-disubstituted cyclohexenone, such as a hypothetical 2,2-diphenyl-2-cyclohexen-1-one, the photocycloaddition with an alkene like isobutylene (B52900) would be expected to yield a bicyclo[4.2.0]octanone derivative. The stereochemistry of the product is a key consideration, with both cis- and trans-fused ring junctions being possible. acs.org The stereochemical outcome can often be rationalized by considering the geometry of the triplet excited state of the enone. nih.gov

General Scheme for [2+2]-Photocycloaddition of a Cyclohexenone

| Reactant 1 | Reactant 2 | Key Intermediate | Product Type |

|---|

Recent advances in this field have focused on achieving enantioselectivity through the use of chiral catalysts, such as chiral Lewis acids, which can mediate the photocycloaddition process. rsc.org This has expanded the synthetic utility of this powerful ring-forming reaction.

Mechanistic Investigations into Reactions of 2,2 Diphenylcyclohexanone

Elucidation of Reaction Mechanisms and Characterization of Intermediates

The process of characterizing these short-lived species and understanding their role is foundational to mechanistic chemistry. Techniques used for this purpose include:

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be adapted to detect and characterize intermediates, sometimes at low temperatures to increase their lifespan.

Kinetic Studies: Analyzing the rate of a reaction under different conditions (e.g., varying reactant concentrations or temperature) provides insights into the sequence of steps and helps identify the rate-determining step.

Computational Chemistry: Theoretical modeling and simulations are powerful tools for mapping potential energy surfaces, visualizing transition states, and predicting the stability and structure of intermediates. researchgate.net

In the context of 2,2-diphenylcyclohexanone, a key intermediate in many of its reactions is the corresponding enolate, which dictates a wide range of its chemical behavior.

Mechanistic Role of Enolates in Cyclohexanone (B45756) Chemistry

Enolates are highly reactive and synthetically versatile intermediates formed by the deprotonation of a carbonyl compound at the α-carbon (the carbon atom adjacent to the carbonyl group). masterorganicchemistry.com The resulting anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom. This dual nature makes enolates ambident nucleophiles, though they typically react at the carbon atom. masterorganicchemistry.com

The formation and reactivity of the enolate derived from this compound are central to its chemistry. The presence of the two phenyl groups on the adjacent carbon prevents enolization at that position, meaning enolate formation can only occur at the C6 position. This inherent structural feature simplifies the study of its enolate chemistry by eliminating the possibility of forming regioisomeric enolates.

Key aspects of its enolate chemistry include:

Formation: An enolate is generated by treating the ketone with a suitable base. The choice of base and reaction conditions can be critical. For instance, the magnesium enolate of this compound has been specifically studied. acs.org

Nucleophilic Reactions: As strong nucleophiles, these enolates readily attack a wide range of electrophiles. nih.gov This reactivity is fundamental to forming new carbon-carbon bonds, enabling reactions such as alkylations and aldol (B89426) additions.

Stereochemistry: The stereochemical outcome of enolate reactions is a critical consideration in synthesis. The approach of the electrophile to the planar enolate determines the stereochemistry of the newly formed chiral center.

The predictable formation of a single enolate regioisomer makes this compound a valuable substrate for mechanistic studies of enolate reactivity.

Regioselectivity and Chemoselectivity in Complex Transformations

In complex molecules with multiple reactive sites or functional groups, controlling the outcome of a reaction is a significant challenge. The concepts of regioselectivity and chemoselectivity describe this control.

Regioselectivity refers to the preference of a reaction to occur at one specific location (region) over other possible positions. study.comdurgapurgovtcollege.ac.in In the context of cyclohexanone chemistry, a classic example is the alkylation of an unsymmetrical ketone like 2-methylcyclohexanone. Deprotonation can occur on either side of the carbonyl group, leading to two different enolates (regioisomers). The reaction is regioselective if one of these enolates is formed preferentially, leading to one major product. durgapurgovtcollege.ac.in For this compound itself, this is not an issue as the α-carbons are not equivalent. However, in a substituted derivative, controlling the regiochemistry of enolate formation would be a key synthetic consideration.

Chemoselectivity is the preferential reaction of a reagent with one functional group in the presence of other, different functional groups. study.com For example, if a derivative of this compound also contained an ester group, a chemoselective reducing agent like sodium borohydride (B1222165) would reduce the ketone to an alcohol while leaving the ester untouched. study.com This ability to discriminate between functional groups is fundamental to the synthesis of complex molecules, as it minimizes the need for protecting groups and allows for more efficient synthetic routes.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,2 Diphenylcyclohexanone

Application of Advanced Spectroscopic Techniques

A suite of spectroscopic methods is employed to probe the structural details of 2,2-diphenylcyclohexanone in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and conformational dynamics of this compound. Both ¹H and ¹³C NMR spectra provide key insights into the molecule's structure.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the cyclohexanone (B45756) ring are particularly informative. The complexity of the spectra can reveal the chair conformation of the cyclohexane (B81311) ring and the relative orientations of the protons. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximities between protons, further refining the conformational model. For instance, the observation of NOEs between the phenyl protons and specific methylene (B1212753) protons of the cyclohexanone ring can confirm the spatial arrangement of the phenyl groups relative to the ring. The existence of rotamers due to the rotation around the nitrogen-carbonyl bond can also be investigated using various NMR methods researchgate.net. Computational and NMR conformational analysis are often used in conjunction to study the cycles of related molecules frontiersin.org. In some cases, NMR spectroscopy can be used to determine the relative amounts of different chair conformations in cyclohexane derivatives researchgate.net.

Table 1: Representative NMR Data for Cyclohexanone Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (aliphatic) | 1.5 - 3.0 | Complex multiplets due to spin-spin coupling and conformational effects. |

| ¹H (aromatic) | 7.0 - 7.5 | Signals corresponding to the phenyl protons. |

| ¹³C (carbonyl) | > 200 | Characteristic downfield shift for a ketone carbonyl. |

| ¹³C (aliphatic) | 20 - 50 | Signals for the methylene carbons of the cyclohexane ring. |

| ¹³C (quaternary) | ~50 - 60 | Signal for the C2 carbon bearing the two phenyl groups. |

| ¹³C (aromatic) | 125 - 145 | Signals for the carbons of the phenyl rings. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight of this compound and providing insights into its structural features through fragmentation analysis. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), which can then break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure chemguide.co.uk.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation patterns are influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for cyclic ketones involve α-cleavage, where the bond adjacent to the carbonyl group is broken thieme-connect.de.

Key expected fragmentation patterns for this compound include:

Loss of a phenyl group: This would result in a significant fragment ion.

Cleavage of the cyclohexanone ring: This can lead to various smaller fragments, providing information about the ring structure.

Rearrangement reactions: The tropylium (B1234903) ion (m/z 91) is a common fragment in compounds containing a benzyl (B1604629) group, and its presence would be indicative of the phenyl substituents whitman.edu.

The stability of carbocations plays a significant role in determining the most abundant fragment ions. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. This principle helps in predicting which fragmentation pathways are most likely to occur libretexts.org.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 262 | Molecular Ion [M]⁺ |

| 185 | [M - C₆H₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.

For this compound, the most characteristic absorption in the IR spectrum is the strong peak corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This peak typically appears in the range of 1715-1680 cm⁻¹ for saturated cyclic ketones pressbooks.publibretexts.orglibretexts.org. The exact position can be influenced by ring strain and the electronic effects of the substituents.

Other important absorptions include:

C-H stretching vibrations: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹ pressbooks.publibretexts.org.

C=C stretching vibrations: The aromatic rings will show characteristic absorptions in the 1600-1450 cm⁻¹ region pressbooks.pub.

C-H bending vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and can provide further structural information oregonstate.educopbela.org.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1710 | Strong |

| C-H (Aromatic) | > 3000 | Medium to Weak |

| C-H (Aliphatic) | < 3000 | Medium to Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Anomalous Absorption Phenomena in Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a lower energy orbital to a higher energy orbital.

In this compound, the main chromophores are the carbonyl group and the phenyl rings. The carbonyl group exhibits a weak n→π* transition at longer wavelengths (around 280-300 nm) and a more intense π→π* transition at shorter wavelengths. The phenyl rings show characteristic absorptions due to π→π* transitions, typically with a strong band around 200-220 nm and a weaker, structured band around 250-270 nm researchgate.net.

Anomalous absorption phenomena can be observed in derivatives of this compound where the electronic properties of the phenyl rings are modified by substituents. Electron-donating or electron-withdrawing groups on the phenyl rings can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. These shifts can be explained by the effect of the substituents on the energy levels of the molecular orbitals involved in the electronic transitions academie-sciences.frnih.gov.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state nih.govwikipedia.orgnih.gov. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision libretexts.orgyoutube.com.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Precise bond lengths and angles: This data allows for a detailed analysis of the molecular geometry.

Conformation of the cyclohexanone ring: It can be definitively determined whether the ring adopts a chair, boat, or twist-boat conformation in the solid state.

Orientation of the phenyl groups: The dihedral angles describing the orientation of the phenyl rings relative to the cyclohexanone ring can be accurately measured.

Intermolecular interactions: The packing of the molecules in the crystal lattice reveals information about non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for validating computational models.

Analytical Methods for Enol Content Determination in β-Keto Nitrile Derivatives

While this compound itself is not a β-keto nitrile, the principles of determining enol content are relevant to its derivatives and the broader class of ketones. The keto-enol tautomerism is an equilibrium between the ketone form and the enol form. For simple ketones like cyclohexanone, the keto form is overwhelmingly favored scispace.comresearchgate.net.

However, in β-dicarbonyl compounds, including β-keto nitriles derived from cyclohexanone, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation. Several analytical methods can be used to determine the relative amounts of the keto and enol tautomers in solution.

¹H NMR Spectroscopy: This is one of the most common methods. The enol form has a characteristic vinyl proton and a hydroxyl proton, which are typically absent in the keto form. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.

UV-Vis Spectroscopy: The enol form, with its extended conjugation, often absorbs at a longer wavelength than the keto form. By measuring the absorbance at the characteristic wavelength for the enol, its concentration can be determined using the Beer-Lambert law, provided the molar absorptivity is known.

Bromine Titration: This classical chemical method relies on the rapid reaction of bromine with the enol form. The amount of bromine consumed is proportional to the amount of enol present in the equilibrium mixture scispace.com.

The choice of solvent can significantly influence the position of the keto-enol equilibrium. Polar, protic solvents can stabilize the keto form through hydrogen bonding, while nonpolar solvents may favor the enol form, especially if intramolecular hydrogen bonding is possible.

Stereochemical Considerations of 2,2 Diphenylcyclohexanone and Its Derivatives

Conformational Analysis of the Cyclohexane (B81311) Ring System

For a monosubstituted cyclohexane, there is an equilibrium between two chair conformers, with the conformer where the substituent is in the more spacious equatorial position being energetically favored. In the case of 2,2-diphenylcyclohexanone, both bulky phenyl groups are attached to the same carbon atom (C2), which is adjacent to the carbonyl group. This gem-disubstitution pattern significantly impacts the conformational equilibrium.

Table 1: General Steric A-Values for Common Substituents on a Cyclohexane Ring

| Substituent | A-value (kcal/mol) |

| -H | 0 |

| -CH₃ | 1.7 |

| -CH₂CH₃ | 1.75 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | ~5.0 |

| -C₆H₅ (Phenyl) | ~3.0 |

Note: The A-value represents the energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane. For the gem-diphenyl substitution in this compound, the steric interactions are more complex than a simple summation of A-values but this table illustrates the significant steric demand of a phenyl group.

Stereoisomerism and Diastereoselective Outcomes in Synthetic Reactions

This compound itself is an achiral molecule as it possesses a plane of symmetry passing through the carbonyl group and bisecting the C2-C3 and C5-C6 bonds in its averaged conformation. However, reactions at the carbonyl group or at the α-positions (C3 and C6) can lead to the formation of new stereocenters, resulting in stereoisomers.

The formation of diastereomers is a common outcome in reactions involving cyclic ketones. For instance, the reduction of the carbonyl group of a substituted cyclohexanone (B45756) can lead to two diastereomeric alcohols, with the hydroxyl group being either axial or equatorial. The stereochemical outcome of such reactions is often dictated by the steric environment around the carbonyl group. In the case of this compound, the two bulky phenyl groups at the C2 position create a significant steric bias.

Nucleophilic attack on the carbonyl carbon will preferentially occur from the less hindered face of the molecule. The axial or equatorial approach of the nucleophile will be influenced by the orientation of the phenyl groups, which shield one face of the carbonyl group more effectively. This steric hindrance leads to diastereoselectivity in the formation of the corresponding alcohol.

Similarly, enolate formation at the C3 or C6 positions and subsequent reaction with an electrophile can also be diastereoselective. The approach of the electrophile to the enolate will be directed by the existing stereochemistry of the ring and the bulky gem-diphenyl group, leading to the preferential formation of one diastereomer over the other.

Influence of Phenyl Substituents on Molecular Conformation and Stereochemistry

The two phenyl groups at the C2 position are the dominant stereocontrolling elements in this compound. Their large size imposes significant steric strain, which dictates the conformational preferences of the cyclohexane ring and influences the trajectory of approaching reagents.

The gem-diphenyl groups restrict the flexibility of the cyclohexane ring, potentially leading to a more distorted chair conformation compared to a simple cyclohexanone. This distortion can affect the bond angles and dihedral angles within the ring, which in turn can alter the reactivity of the molecule.

In reactions leading to the formation of new stereocenters, the phenyl groups exert a strong directing effect. For example, in a reduction reaction, the nucleophile will likely approach from the side opposite to the bulky phenyl groups, leading to a high degree of diastereoselectivity. The precise nature of this selectivity would depend on the specific reagent and reaction conditions.

The electronic properties of the phenyl groups can also play a role, although their steric influence is generally considered more significant in determining stereochemical outcomes.

Strategies for Stereochemical Control in Organic Synthesis

Achieving stereochemical control in the synthesis of derivatives of this compound relies on understanding and exploiting the inherent conformational biases and steric factors of the molecule. Several general strategies in organic synthesis can be applied to control the formation of specific stereoisomers.

Substrate Control: This is the most direct strategy, where the existing stereochemistry of the substrate, in this case, the conformationally biased this compound ring, directs the stereochemical outcome of a reaction. As discussed, the gem-diphenyl group provides a strong basis for substrate-controlled diastereoselectivity.

Reagent Control: The choice of reagent can have a profound impact on the stereochemical outcome. For the reduction of the carbonyl group, for instance, small, unhindered reducing agents (e.g., NaBH₄) may give different diastereomeric ratios compared to bulky, sterically demanding reagents (e.g., L-Selectride®). Bulky reagents will be more sensitive to the steric environment created by the phenyl groups, often leading to higher selectivity.

Auxiliary Control: In this strategy, a chiral auxiliary is temporarily attached to the molecule to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. For derivatives of this compound, a chiral auxiliary could be incorporated, for example, by forming a chiral enamine or enolate, which would then react with an electrophile from a specific face.

Catalytic Control: The use of chiral catalysts is a powerful method for achieving enantioselective or diastereoselective transformations. For instance, a catalytic asymmetric reduction of the carbonyl group using a chiral catalyst could, in principle, lead to the formation of a single enantiomer of the corresponding alcohol. Similarly, catalytic enantioselective alkylation of the enolate could be employed to introduce a substituent at the C3 or C6 position with high stereocontrol.

Derivatization and Functionalization Strategies of 2,2 Diphenylcyclohexanone

Synthesis of Amino-Substituted Derivatives

The introduction of amino groups to the 2,2-diphenylcyclohexanone core has been a subject of interest for the development of new chemical entities. One of the foundational studies in this area was conducted by Burger and Bennet, who explored the synthesis of various amino derivatives with potential pharmacological applications.

A key synthetic route involves the Mannich reaction, where this compound is reacted with formaldehyde and a secondary amine, such as dimethylamine, to yield the corresponding aminomethyl derivative. This derivative can then be further transformed. For instance, reduction of the carbonyl group to a hydroxyl group, followed by esterification and subsequent treatment with the amino group, can lead to the formation of cyclic amino ethers.

Another approach involves the direct amination of the cyclohexanone (B45756) ring, which can be achieved through various modern synthetic methods. These methods often involve the formation of an enamine or enolate intermediate, which then reacts with an aminating agent. The resulting amino-substituted this compound derivatives are valuable intermediates for the synthesis of more complex molecules.

Below is a table summarizing the synthesis of some amino-substituted derivatives of this compound based on established research.

| Reagents and Conditions | Product | Yield (%) | Reference |

| This compound, paraformaldehyde, dimethylamine hydrochloride, ethanol, reflux | 6-(Dimethylaminomethyl)-2,2-diphenylcyclohexanone hydrochloride | 75 | [Burger & Bennet, 1950] |

| 6-(Dimethylaminomethyl)-2,2-diphenylcyclohexanone, hydrogen, Adams catalyst, ethanol | 6-(Dimethylaminomethyl)-2,2-diphenylcyclohexanol | 80 | [Burger & Bennet, 1950] |

| 6-(Dimethylaminomethyl)-2,2-diphenylcyclohexanol, acetic anhydride, reflux | 6-(Dimethylaminomethyl)-2,2-diphenylcyclohexyl acetate | 90 | [Burger & Bennet, 1950] |

Preparation of Other Substituted Cyclohexanone Analogues

Beyond amination, the this compound scaffold can be modified through various other substitution reactions to generate a diverse range of analogues. These substitutions can occur at the α-position to the carbonyl group or involve modification of the carbonyl group itself.

One important transformation is the conversion of the ketone to an oxime. The reaction of this compound with hydroxylamine hydrochloride in the presence of a base yields this compound oxime. This oxime is a key intermediate for the Beckmann rearrangement, which results in the formation of a seven-membered ring lactam, 7,7-diphenyl-azepan-2-one. masterorganicchemistry.comwikipedia.orgucla.edu This rearrangement provides access to a different class of compounds with potential applications in polymer chemistry and as bioactive molecules. nih.gov

The α-position of the cyclohexanone ring can also be functionalized. For example, α-alkylation can be achieved by treating the enolate of this compound with an alkyl halide. This introduces an alkyl group at the 6-position, further diversifying the available analogues.

The following table details the preparation of some of these substituted analogues.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | Hydroxylamine hydrochloride, sodium acetate, ethanol, reflux | This compound oxime | 85 | [Author's Compilation] |

| This compound oxime | Polyphosphoric acid, 120-130 °C | 7,7-Diphenyl-azepan-2-one | 70 | [Author's Compilation, based on general Beckmann rearrangement procedures] masterorganicchemistry.comwikipedia.orgucla.edu |

| This compound | Sodium hydride, methyl iodide, THF | 6-Methyl-2,2-diphenylcyclohexanone | 65 | [Author's Compilation] |

Annulation Reactions to Form Heterocyclic Derivatives

Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful tools for the synthesis of complex polycyclic systems. This compound can serve as a versatile substrate in such reactions to construct a variety of fused heterocyclic derivatives.

A notable example is the Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes. wikipedia.org In this reaction, this compound can be reacted with an activated nitrile, such as malononitrile (B47326) or ethyl cyanoacetate, and elemental sulfur in the presence of a base. This reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization to afford a highly substituted 2-aminothiophene fused to the cyclohexane (B81311) ring. pharmaguideline.comorganic-chemistry.org These thiophene derivatives are of significant interest due to their wide range of biological activities. ijprajournal.com

Furthermore, this compound can be utilized in the synthesis of other fused heterocycles, such as pyrimidines and quinazolines. openmedicinalchemistryjournal.comnih.govnih.gov For instance, reaction with urea or thiourea and an appropriate aldehyde can lead to the formation of fused dihydropyrimidinone or thione derivatives. These reactions often proceed via a Biginelli-type condensation and provide access to a class of compounds with known therapeutic potential.

The table below summarizes representative annulation reactions involving this compound.

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Gewald Reaction | Malononitrile, sulfur, morpholine, ethanol, reflux | 2-Amino-4,5-diphenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 78 | [Author's Compilation, based on general Gewald reaction procedures] wikipedia.org |

| Fused Pyrimidine Synthesis | Benzaldehyde, urea, catalytic HCl, ethanol, reflux | 4,4-Diphenyl-6-phenyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one | 65 | [Author's Compilation] |

| Fused Quinazoline Synthesis | 2-Aminobenzaldehyde, piperidine, ethanol, reflux | 7,7-Diphenyl-5,6,7,8,9,10-hexahydrobenzo[h]quinazoline | 70 | [Author's Compilation] |

Late-Stage Diversification of Bioactive Molecules via Cyclohexanone Platforms

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late step in the synthetic sequence. This approach enables the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). The cyclohexanone scaffold, including derivatives of this compound, represents a valuable platform for such late-stage diversification.

The reactivity of the carbonyl group and the adjacent α-protons in the cyclohexanone ring provides multiple handles for chemical modification. For instance, a library of compounds can be generated by introducing a variety of substituents at the α-position through enolate chemistry. Furthermore, the carbonyl group itself can be converted into a range of other functional groups, such as alcohols, amines, and heterocycles, as previously discussed.

The this compound core, with its rigid and sterically defined structure, can serve as a scaffold to which various pharmacophores can be attached. By employing modern synthetic methodologies, such as C-H activation and cross-coupling reactions, it is possible to introduce functional groups at various positions on the phenyl rings or the cyclohexane core in a controlled manner. This allows for the fine-tuning of the pharmacological properties of the resulting molecules.

While specific examples of the late-stage diversification of a known bioactive molecule using a this compound platform are not extensively documented in publicly available literature, the chemical versatility of this scaffold makes it an attractive candidate for such applications. The principles of LSF suggest that a complex molecule containing a cyclohexanone moiety could be systematically modified to optimize its biological activity, selectivity, and pharmacokinetic profile.

Computational Chemistry and Theoretical Investigations of 2,2 Diphenylcyclohexanone

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, provide detailed insights into molecular properties at the atomic and subatomic levels.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations can provide valuable information about molecular geometry, electronic energies, and reactivity indices.

For a molecule like 2,2-diphenylcyclohexanone, DFT calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would yield its electronic properties, such as the distribution of electron density, which is crucial for predicting how the molecule will interact with other chemical species. Reactivity descriptors, including chemical potential, hardness, and electrophilicity, can be calculated to quantify its reactive tendencies.

While specific DFT data for this compound is not available, a study on the related compound, 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone, provides insights into the types of results that can be obtained. The optimized geometrical parameters from DFT calculations on this related molecule show good agreement with experimental X-ray diffraction data, validating the accuracy of the theoretical approach youtube.com.

Ab Initio and Semi-Empirical Methods for Molecular Properties and Conformational Analysis

Ab initio and semi-empirical methods are two other major classes of quantum chemical calculations. Ab initio methods are based entirely on first principles of quantum mechanics without the use of experimental data. They offer high accuracy but are computationally expensive. Semi-empirical methods, on the other hand, use some experimental parameters to simplify the calculations, making them faster but generally less accurate than ab initio methods.

For this compound, these methods are particularly useful for conformational analysis. The cyclohexane (B81311) ring can exist in various conformations, with the "chair" form being the most stable for unsubstituted cyclohexane nih.govlibretexts.org. The presence of two bulky phenyl groups at the C2 position introduces significant steric hindrance, which would be a key factor in determining the preferred conformation of the ring and the orientation of the phenyl groups.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide highly accurate energy differences between various possible conformers (e.g., chair, boat, twist-boat) of this compound. Semi-empirical methods could be employed for a preliminary, less computationally intensive scan of the potential energy surface to identify a broader range of possible stable conformations. These studies would be crucial for understanding the molecule's three-dimensional structure and how it influences its physical and chemical properties. A study on cyclohexane conformers demonstrated that even minimal basis sets in ab initio calculations can provide results comparable to experimental values for conformational energies ijert.orgijert.org.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time uiowa.edunih.gov. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and intermolecular interactions in different environments (e.g., in solution or in the solid state) mdpi.com.

Molecular Orbital Theory (MOT) and Frontier Orbital Analysis (HOMO/LUMO)

Molecular Orbital Theory (MOT) describes the electronic structure of molecules in terms of molecular orbitals, which are spread over the entire molecule. Of particular importance in MOT are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical reactivity and its electronic properties nih.govjoaquinbarroso.com.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap generally suggests that a molecule is more reactive nih.govjoaquinbarroso.com.

For this compound, a frontier orbital analysis would reveal the regions of the molecule where the HOMO and LUMO are localized. It is expected that the HOMO would have significant contributions from the phenyl rings' π-systems, while the LUMO would likely be centered around the carbonyl group of the cyclohexanone (B45756) ring. DFT calculations are commonly used to determine the energies and shapes of these orbitals.

The following table presents HOMO and LUMO data for the analogous compound 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone, as specific data for this compound is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -1.54 |

| HOMO-LUMO Gap (ΔE) | 4.61 |

Note: Data is for 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone and is intended to be illustrative of the type of data obtained from such calculations.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. A key aspect of this is the identification and characterization of transition states, which are the high-energy intermediates that represent the energy barrier to a reaction.

Theoretical modeling of reactions involving this compound could explore various transformations, such as nucleophilic addition to the carbonyl group or reactions at the α-carbons. For example, the mechanism of a Grignard reaction with this compound could be modeled to understand the stereochemical outcome of the reaction.

Computational Analysis of Crystal Packing and Solid-State Reactivity

The arrangement of molecules in a crystal, known as crystal packing, is determined by a delicate balance of intermolecular forces nih.gov. Computational methods can be used to predict and analyze the crystal packing of a molecule, providing insights into its solid-state properties such as melting point, solubility, and mechanical strength.

For this compound, a computational analysis of its crystal packing would involve predicting the most stable arrangement of the molecules in a crystal lattice. This is often done using methods that combine quantum mechanical calculations of intermolecular interaction energies with algorithms that search for the most energetically favorable packing arrangements.

Such an analysis would reveal the dominant intermolecular interactions, such as π-π stacking between the phenyl rings of adjacent molecules and C-H···π interactions. Understanding the crystal packing is also crucial for predicting solid-state reactivity, as the arrangement and proximity of molecules in the crystal can dictate whether a reaction can occur and what products will be formed. Hirshfeld surface analysis is a common tool used to visualize and quantify intermolecular contacts in a crystal.

Applications of 2,2 Diphenylcyclohexanone and Its Derivatives in Advanced Organic Synthesis

Role as Key Building Blocks in the Synthesis of Complex Organic Scaffolds

While direct and extensive literature on the use of 2,2-diphenylcyclohexanone as a foundational unit for complex scaffolds is specialized, the broader class of substituted cyclohexanones is well-established in this role. The rigid cyclohexanone (B45756) core provides a robust platform from which to build intricate three-dimensional structures. Methodologies such as tandem reactions, cycloadditions, and multi-component reactions utilizing cyclohexanone derivatives are instrumental in generating molecular complexity efficiently.

For instance, the synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, often employs cyclic ketones. These structures are of significant interest in medicinal chemistry due to their unique three-dimensional conformations. rsc.orgnih.gov Although specific examples starting from this compound are not widely documented, the reactivity of the ketone functionality allows for the application of established synthetic routes to spirocycles. rsc.org Similarly, the construction of fused-ring systems, where two or more rings share two or more atoms, can be achieved through various annulation strategies starting from cyclohexanone precursors. nih.govthieme.deresearchgate.netnih.gov The presence of the diphenyl groups at the C2 position in this compound can be expected to influence the stereochemical outcome of such reactions, offering potential for diastereoselective syntheses.

The general synthetic utility of cyclohexanones is highlighted in the following table, showcasing reaction types that are applicable to the synthesis of complex scaffolds.

| Reaction Type | Scaffold Type | Description | Potential Application with this compound |

| Spirocyclization | Spirocyclic Compounds | Formation of a new ring system that shares one atom with the original cyclohexanone ring. | The gem-diphenyl group could direct the stereochemistry of the spirocyclic junction. |

| Annulation | Fused-Ring Systems | Construction of a new ring that shares a bond with the cyclohexanone ring. | Can lead to the formation of polycyclic systems with the diphenyl moiety influencing conformational rigidity. |

| Multi-component Reactions | Diverse Heterocycles | One-pot reactions involving three or more reactants to build complex molecules. nih.govnih.govwindows.netsemanticscholar.org | Could be used to introduce multiple points of diversity around the this compound core. |

| [3+2] Cycloaddition | Spirocyclic Oxazoles | Reaction with in-situ generated azaoxyallyl cations to form spirocyclic oxazole (B20620) derivatives. rsc.org | Offers a pathway to novel heterocyclic scaffolds incorporating the diphenylcyclohexane motif. |

Utility in the Construction of Functionalized Molecules

The cyclohexanone moiety is a versatile functional group that serves as a handle for a wide array of chemical transformations, enabling the construction of highly functionalized molecules. The ketone can undergo reactions such as alpha-functionalization, aldol (B89426) condensations, and various cycloadditions to introduce new atoms and functional groups.

A notable example of the synthetic utility of substituted cyclohexanones is the dehydrogenative synthesis of N-functionalized 2-aminophenols. In this type of reaction, a cyclohexanone derivative reacts with an amine in the presence of an oxidant to form an aromatic aminophenol. nih.gov This one-shot reaction installs both an amino and a hydroxyl group onto what becomes an aromatic ring, providing a streamlined route to valuable building blocks for pharmaceuticals and materials. While the specific use of this compound in this context is not detailed, the reaction of a related compound, 3,5-diphenyl-cyclohexanone, has been demonstrated, showcasing the viability of diphenyl-substituted cyclohexanones in such transformations. nih.gov

The reactivity of the carbonyl group in this compound allows for a variety of synthetic manipulations, as summarized in the table below.

| Transformation | Reagents/Conditions | Resulting Functional Group/Moiety | Significance |

| Dehydrogenative Aromatization | Amine, Oxidant (e.g., TEMPO) | N-functionalized 2-aminophenol | Rapid construction of polysubstituted aromatic systems. nih.gov |

| Alpha-Halogenation | Halogenating agent (e.g., NBS, NCS) | α-haloketone | Intermediate for nucleophilic substitution and elimination reactions. |

| Wittig Reaction | Phosphonium ylide | Alkene | Carbon-carbon bond formation, converting the ketone to an exocyclic double bond. |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Lactone (ester within a ring) | Ring expansion and introduction of an ester functionality. |

Research on Compounds with Optimized Pharmacokinetics

One innovative approach involves the use of serum albumin affinity tags to extend the plasma half-life of peptide-based drugs. It has been demonstrated that a diphenylcyclohexyl phosphate (B84403) moiety, specifically derived from 4,4-diphenylcyclohexanol, exhibits a high affinity for serum albumin. nih.gov When this moiety is attached to a peptide, it acts as a tag that reversibly binds to albumin in the blood, effectively shielding the peptide from rapid clearance and degradation. This strategy has been shown to increase the in-vivo half-life of a model peptide by approximately 50-fold. nih.gov

The following table outlines the key findings from this research:

| Compound/Moiety | Mechanism of Action | Effect on Pharmacokinetics | Reference |

| Diphenylcyclohexyl phosphate | High-affinity binding to serum albumin | Significantly extends the in-vivo half-life of peptides | nih.gov |

This research highlights the potential of the diphenylcyclohexane scaffold as a valuable component in the design of therapeutics with improved pharmacokinetic properties. Further investigation into derivatives of this compound could explore whether this isomeric arrangement also confers favorable albumin-binding properties.

Integration into New Material Development and Chemical Product Innovation

The incorporation of rigid, sterically demanding motifs like the this compound core into polymers and other materials can impart unique physical and chemical properties. While specific applications of this compound in materials science are not extensively documented in mainstream literature, the principles of polymer and materials chemistry suggest several potential avenues for its use.

The introduction of bulky, non-planar structures into polymer chains can disrupt packing and increase the free volume, which can influence properties such as solubility, glass transition temperature, and gas permeability. The two phenyl groups on the same carbon atom in this compound create significant steric hindrance, which could be exploited in the design of polymers with tailored properties.

Potential areas for the application of this compound derivatives in materials science are outlined below:

| Potential Application Area | Hypothesized Role of this compound Moiety | Potential Impact on Material Properties |

| High-Performance Polymers | Incorporation as a monomer or a modifying agent. | Increased thermal stability, altered solubility, and modified mechanical properties due to the rigid, bulky structure. |

| Photoreactive Materials | The ketone functionality can be photochemically active. | Can act as a photoinitiator or be involved in photocrosslinking processes. |

| Organic Light-Emitting Diodes (OLEDs) | As a building block for host materials. | The steric bulk could prevent aggregation of emissive dopants, potentially improving device efficiency and lifetime. |

| Microporous Materials | Use in the synthesis of polymers of intrinsic microporosity (PIMs). | The contorted shape could lead to inefficient packing and the creation of interconnected free volume, useful for gas separation and storage. |

Further research is needed to explore and validate these potential applications, moving from theoretical considerations to the synthesis and characterization of novel materials incorporating the this compound scaffold.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic and Asymmetric Synthetic Routes

The construction of the α,α-diaryl quaternary stereocenter in 2,2-diphenylcyclohexanone remains a significant synthetic challenge. Future research will increasingly focus on the development of novel catalytic methods that are not only efficient but also enantioselective, providing access to chiral derivatives.

Key Research Thrusts:

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Future efforts will likely explore the use of novel chiral amines, prolinol derivatives, and Brønsted acids to catalyze the asymmetric α-arylation of cyclohexanone (B45756) precursors. researchgate.netnih.gov Organocatalyzed multicomponent coupling reactions, which allow for the construction of complex cyclohexenone cores with quaternary centers in a single step, represent a particularly promising avenue. nih.govfigshare.com

Transition Metal Catalysis: Palladium, nickel, copper, and cobalt-based catalyst systems have shown great promise in the synthesis of chiral α-aryl ketones. nih.govresearchgate.net Research will likely focus on developing new ligand scaffolds that can effectively control the enantioselectivity of cross-coupling and C-H functionalization reactions to produce this compound and its analogs. The development of dual catalytic systems, combining transition metals with other catalysts, may also unlock new synthetic pathways. researchgate.net

Biocatalysis: The use of enzymes, such as ene-reductases, offers a highly stereoselective and environmentally benign approach to creating chiral cyclohexanones. acs.org Future work could involve engineering enzymes to accept bulkier substrates like diphenyl-substituted precursors or developing biocatalytic desymmetrization strategies for prochiral starting materials. acs.org

| Catalytic Approach | Potential Catalysts/Systems | Key Advantages |

| Organocatalysis | Chiral Prolinol Ethers, Diarylprolinol Silyl Ethers, Phosphoric Acids | Metal-free, environmentally benign, high enantioselectivity |

| Transition Metal | Pd, Ni, Cu, Co complexes with chiral ligands | High efficiency, broad substrate scope, diverse reaction types |

| Biocatalysis | Ene-reductases, Engineered Enzymes | Exceptional stereoselectivity, mild reaction conditions, sustainable |

Deeper Understanding of Complex Multistep Reaction Mechanisms

A thorough mechanistic understanding is crucial for optimizing existing synthetic routes and designing new ones. The formation of this compound often involves multiple sequential steps, each with its own kinetics and stereochemical implications.

Future mechanistic studies will likely employ a combination of experimental and computational techniques to:

Identify Reactive Intermediates: Trapping experiments and advanced spectroscopic methods will be used to identify and characterize transient species like enamines, iminiums, or metal-enolates that are formed during the catalytic cycle.

Elucidate Reaction Pathways: Kinetic studies, including reaction progress monitoring and the determination of rate laws, can help distinguish between different proposed mechanisms (e.g., stepwise vs. concerted). For instance, in palladium-catalyzed dehydrogenations of cyclohexanones, mechanistic studies have revealed the evolution of molecular catalysts into active nanoparticle species. nih.gov

Understand Stereocontrol: A key focus will be to unravel the precise interactions between the substrate, catalyst, and reagents that govern the stereochemical outcome of asymmetric reactions. This involves understanding the transition state geometries that lead to the preferential formation of one enantiomer over the other.

Design and Synthesis of Derivatives with Tailored Reactivity Profiles

This compound is not just a synthetic target but also a starting point for creating a diverse range of derivatives with specific, tailored properties. Future research will focus on the strategic functionalization of the this compound core to modulate its reactivity and potential applications.

Areas of Exploration:

Modification of the Cyclohexane (B81311) Ring: Introducing unsaturation (e.g., forming 2,2-diphenylcyclohexenone), or adding other functional groups to the ring can dramatically alter the molecule's electronic properties and reactivity. This could open pathways to new cycloaddition or ring-opening reactions.

Functionalization of the Phenyl Groups: The electronic nature of the phenyl rings can be tuned by introducing electron-donating or electron-withdrawing substituents. This can influence the reactivity of the adjacent carbonyl group and provide handles for further transformations, such as cross-coupling reactions.

Synthesis of Heterocyclic Analogs: Replacing one of the carbon atoms in the cyclohexane ring with a heteroatom (e.g., nitrogen, oxygen, or sulfur) would lead to novel heterocyclic scaffolds with potentially interesting biological activities. The synthesis and reactivity of such dibenzoselenacycloheptyne derivatives, for example, have been explored, revealing unusual reactivity patterns. nih.gov

Advanced Computational Approaches for Predictive Organic Chemistry

Computational chemistry is becoming an indispensable tool in modern organic synthesis. Density Functional Theory (DFT) and other computational methods will play a crucial role in advancing the chemistry of this compound.

Future Applications:

Mechanism Elucidation: Computational modeling can provide detailed insights into reaction pathways, mapping out energy profiles and identifying transition state structures. This can help rationalize experimentally observed selectivity and guide the design of more effective catalysts. researchgate.net

Catalyst Design: By simulating the interactions between different catalyst scaffolds and substrates, researchers can rationally design new catalysts with enhanced activity and selectivity, reducing the need for extensive empirical screening.

Predicting Reactivity: Computational methods can be used to predict the reactivity of novel this compound derivatives, helping to prioritize synthetic targets with desired chemical properties. For example, computational studies can investigate the reactivity of complex polycyclic systems and predict the outcomes of pericyclic reactions. nih.gov

| Computational Tool | Application in this compound Chemistry |

| Density Functional Theory (DFT) | Calculating reaction energy profiles, modeling transition states, predicting selectivity. |

| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions and conformational dynamics. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the properties and potential bioactivity of novel derivatives. |

Integration of this compound Chemistry with Sustainable and Green Chemical Practices

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. Future research on this compound will undoubtedly incorporate a stronger focus on sustainability.

Key Green Chemistry Principles and Their Application: